Comprehensive Technical Guide: 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl in Targeted Drug Discovery
Comprehensive Technical Guide: 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl in Targeted Drug Discovery
Executive Summary
3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride is a highly specialized bicyclic heterocyclic scaffold utilized extensively in modern medicinal chemistry[1]. As a functionalized tetrahydropyrazine, it serves as a critical building block in the synthesis of Pyruvate Dehydrogenase Kinase (PDHK) inhibitors[2].
From an application scientist's perspective, the utility of this compound lies in its rigid, electron-rich imidazo-pyrazine core, which provides optimal spatial orientation for binding within kinase active sites. Inhibiting PDHK is a validated therapeutic strategy for metabolic disorders (e.g., Type 2 diabetes) and oncology, where it reverses the Warburg effect by promoting oxidative phosphorylation over aerobic glycolysis ([2]).
Physicochemical Profiling & Structural Dynamics
The scaffold is commercially available in both its free base and dihydrochloride (2HCl) salt forms[3]. However, for rigorous drug development workflows, the 2HCl salt is strictly preferred.
Causality of Salt Selection: The electron-rich nature of the imidazo[1,2-a]pyrazine core makes the free base susceptible to slow air oxidation and degradation over time. Formulating the compound as a dihydrochloride salt protonates the basic nitrogen atoms, significantly enhancing long-term bench stability, preventing ring-opening side reactions, and dramatically improving aqueous solubility for in vitro assay preparations.
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine dihydrochloride |
| CAS Registry Number | 1986429-23-5 (2HCl Salt) / 885281-16-3 (Free Base)[3] |
| Molecular Formula | C₁₂H₁₅Cl₂N₃ |
| Molecular Weight | 272.18 g/mol (Salt) / 199.25 g/mol (Free Base)[4] |
| Physical State | Solid / Colorless to off-white powder[1] |
| Solubility Profile | DMSO (High), Water (High), Methanol (Moderate) |
Mechanistic Context: The PDHK/PDC Axis
To understand the value of this scaffold, one must understand the biological machinery it targets. Pyruvate Dehydrogenase Kinase (PDHK) phosphorylates and inhibits the Pyruvate Dehydrogenase Complex (PDC)[2]. By coupling the 3-phenyl-imidazo[1,2-a]pyrazine core with specific chiral carboxylic acids, researchers generate potent PDHK inhibitors[1]. These inhibitors block PDHK, thereby maintaining PDC in its active, unphosphorylated state. This forces cellular metabolism away from lactate production (the Warburg effect) and drives pyruvate into the TCA cycle[2].
Fig 1: Metabolic signaling pathway showing PDHK inhibition by imidazo[1,2-a]pyrazine derivatives.
Experimental Methodology: Synthesis of PDHK Inhibitors
The following protocol outlines the self-validating synthesis of a representative PDHK inhibitor, specifically (R)-3,3,3-Trifluoro-2-hydroxy-2-methyl-1-(3-phenyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazin-7-yl)-propan-1-one (designated as compound "A49" in literature) ([1]).
Fig 2: Step-by-step synthetic workflow for generating PDHK inhibitors from the 2HCl salt scaffold.
Step-by-Step Protocol
1. Scaffold Neutralization (Free-basing)
-
Action: Suspend 50.0 mg (0.184 mmol) of 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl in 2.0 mL of anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature.
-
Causality: The 2HCl salt must be fully neutralized to liberate the secondary amine for nucleophilic attack. An excess of DIPEA is used: two equivalents to neutralize the dihydrochloride salt and additional equivalents to act as a non-nucleophilic base catalyst for the subsequent coupling reaction.
2. Carboxylic Acid Activation
-
Action: In a separate vial, dissolve 0.202 mmol of (R)-3,3,3-trifluoro-2-hydroxy-2-methyl-propionic acid and 77.0 mg (0.202 mmol) of HATU in DMF. Stir for 10 minutes.
-
Causality: The trifluoromethyl group severely sterically hinders the carboxylic acid. HATU is selected over traditional EDC/HOBt because it forms a highly reactive 7-azabenzotriazole active ester. This accelerates the reaction, overcomes the steric bulk, and prevents epimerization of the chiral center.
3. Nucleophilic Acyl Substitution
-
Action: Transfer the activated ester solution to the neutralized scaffold suspension. Stir the reaction mixture at room temperature for 12 hours.
-
Self-Validation Check: Monitor the reaction via LC/MS. The system is validated when the mass of the free base (m/z 200.1 [M+H]⁺) is consumed and the product mass (m/z 340.2 [M+H]⁺) becomes the dominant peak[1].
4. Isolation and Purification
-
Action: Quench the reaction with water and extract with ethyl acetate. Concentrate the organic layer and purify via preparative HPLC.
-
Causality: Prep-HPLC is strictly required to remove HATU byproducts (such as tetramethylurea), which are notoriously difficult to separate via standard silica gel chromatography due to overlapping polarities.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized inhibitor, rigorous analytical validation is required. A critical nuance in the NMR characterization of functionalized tetrahydropyrazines is the presence of rotamers.
Expert Insight on NMR Acquisition: Spectra must be acquired at 80 °C in DMSO-d6[1]. At room temperature, the restricted rotation around the newly formed amide bond causes the tetrahydropyrazine signals to artificially broaden or split into distinct rotamers, complicating structural verification. Heating the sample increases the interconversion rate, yielding a sharp, time-averaged spectrum.
Table 2: Representative ¹H NMR Data for the Coupled Inhibitor (A49)
Acquired at 400 MHz, DMSO-d6, 80 °C[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |
| 7.79 – 7.71 | Multiplet (m) | 2H | Phenyl ring (ortho protons) |
| 7.58 – 7.48 | Multiplet (m) | 3H | Phenyl ring (meta/para protons) |
| 7.14 | Singlet (s) | 1H | Imidazole core (C2-H) |
| 5.22 – 4.95 | Multiplet (m) | 2H | Tetrahydropyrazine (N-adjacent CH₂) |
| 4.33 – 4.03 | Multiplet (m) | 4H | Tetrahydropyrazine (Remaining CH₂ groups) |
| 1.60 | Singlet (s) | 3H | Methyl group (propionic acid moiety) |
References
- Bicyclic heterocyclic derivatives (AU2016304182B2).
Sources
- 1. AU2016304182B2 - Bicyclic heterocyclic derivatives - Google Patents [patents.google.com]
- 2. AU2016304182B2 - Bicyclic heterocyclic derivatives - Google Patents [patents.google.com]
- 3. Combi-Blocks [combi-blocks.com]
- 4. 885281-16-3 | 3-fenil-5,6,7,8-tetrahidro-imidazo[1,2-A]pirazina | 3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-A]pyrazine - Capot Químico [capotchem.com]
